2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGHLRLGTZRRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377527, DTXSID301215817 | |
| Record name | [(4-Chlorobenzene-1-sulfonyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[[(4-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251096-79-4, 117309-47-4 | |
| Record name | α-[[(4-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251096-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(4-Chlorobenzene-1-sulfonyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[[(4-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis from o-Chloroacetophenone
The most widely documented method involves o-chloroacetophenone as the starting material. The synthesis proceeds via a multi-step pathway:
-
Coupling Reaction :
o-Chloroacetophenone reacts with para-chlorophenol under alkaline conditions (sodium hydroxide) in the presence of copper powder as a catalyst. Nitrogen gas is used to prevent oxidation.This step yields 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone after 10 hours of reflux.
-
Sulfur-Mediated Cyclization :
The ketone intermediate is treated with sublimed sulfur powder and morpholine under reflux for 5 hours, facilitating the formation of a thioketal intermediate. -
Acid Hydrolysis :
The thioketal undergoes hydrolysis in a mixture of concentrated hydrochloric acid and glacial acetic acid (1:1 v/v) at reflux for 18 hours, cleaving the sulfur bonds and yielding the carboxylic acid derivative.
Table 1: Key Parameters for Classical Synthesis
| Parameter | Condition/Value |
|---|---|
| Catalyst | Copper powder (8% w/w) |
| Reaction Temperature | 125–130°C (Coupling) |
| Hydrolysis Duration | 18 hours |
| Final Yield | 72–78% (after purification) |
Reaction Conditions and Optimization
Critical factors influencing yield and purity include:
-
Base Selection : Sodium hydroxide outperforms potassium hydroxide in minimizing side reactions during the coupling step.
-
Solvent System : A 1:1 mixture of ethyl acetate and sherwood oil (20% ethyl acetate) optimizes extraction efficiency during intermediate purification.
-
Acid Concentration : Hydrolysis with ≥36% HCl ensures complete conversion of the thioketal to the target acid.
Alternative Synthetic Approaches
Table 2: Microwave vs. Classical Synthesis
| Parameter | Microwave Method | Classical Method |
|---|---|---|
| Reaction Time | 10–30 minutes | 10–24 hours |
| Energy Consumption | 150–200 W | 500–700 W (reflux) |
| Scalability | Limited (lab-scale) | Industrial feasible |
Copper-Catalyzed Domino Reactions
Copper(I) iodide-catalyzed domino reactions, validated for quinazolinones, could be adapted for constructing the sulfonamide backbone. This one-pot approach combines Ullmann-type coupling and decarboxylation, potentially bypassing intermediate isolation steps.
Industrial-Scale Production Methods
Large-scale synthesis modifies classical routes for efficiency:
-
Continuous Flow Reactors : Replace batch reactors to enhance heat transfer and reduce reaction times.
-
Automated Purification : Chromatography systems coupled with inline pH monitoring streamline acid-base extraction.
Purification and Characterization Techniques
Recrystallization Protocols
The crude product is purified via sequential solvent systems:
Analytical Validation
-
HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water gradient).
-
NMR : Characteristic peaks at δ 7.45–7.89 ppm (aromatic protons) and δ 12.1 ppm (carboxylic acid).
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Metric | Classical Route | Microwave Route |
|---|---|---|
| Yield | 72–78% | 50–60% (est.) |
| Cost per kg | $1,200 | $2,500 |
| Environmental Impact | High (acid waste) | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
-
Antibacterial Properties
- Research indicates that 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In studies, it demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against strains like Staphylococcus aureus and Escherichia coli . The compound's structure suggests it may inhibit bacterial growth by interfering with specific metabolic pathways.
- Anti-inflammatory Effects
- Enzyme Inhibition Studies
Case Studies and Research Findings
- A study published in the European Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various sulfonamide derivatives, including this compound. The derivatives showed enhanced antibacterial activity compared to their parent compounds .
- Another investigation focused on the anti-inflammatory potential of this compound, demonstrating its efficacy in reducing inflammatory markers in vitro. Such findings suggest its possible application in treating inflammatory diseases .
Potential Therapeutic Uses
Given its antibacterial and anti-inflammatory properties, this compound may be developed into therapeutic agents for:
- Infectious Diseases : As an antibiotic alternative or adjunct therapy to combat resistant bacterial strains.
- Chronic Inflammatory Conditions : Such as arthritis or inflammatory bowel disease, where COX inhibition could provide symptomatic relief.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can inhibit enzyme activity or modulate receptor functions, making the compound valuable for therapeutic applications .
Comparison with Similar Compounds
a) 2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid
- Structure : Differs by substitution of bromine instead of chlorine at the para position of the sulfonyl phenyl ring.
- Synthesis : Synthesized via condensation of 4-bromobenzenesulfonyl chloride with phenylglycine .
- Properties: Molecular Weight: Higher (370.22 g/mol vs. 325.77 g/mol for the chloro derivative) due to bromine’s larger atomic mass.
- Applications : Studied as a ligand in coordination chemistry and for antimicrobial activity, though specific data for the chloro analog remain less documented .
b) 2-(4-Methylbenzenesulfonamido)-2-phenylacetic Acid
- Structure : Contains a methyl group instead of chlorine at the sulfonyl phenyl ring’s para position.
- Synthesis : Prepared similarly using 4-methylbenzenesulfonyl chloride .
- Properties :
- Electron Effects : The methyl group is electron-donating, reducing the sulfonamide’s acidity compared to the electron-withdrawing chlorine substituent.
- Solubility : Likely higher in organic solvents due to increased hydrophobicity.
- Biological Relevance : Acts as a precursor for cephalosporin antibiotics, leveraging the phenylglycine backbone .
Analogues with Modified Backbones or Functional Groups
a) 2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic Acid
- Structure : Replaces the sulfonamide group with a sulfanyl (-S-) linkage and a fluorine substituent.
- Properties :
- Applications: Limited biological data available; primarily used in synthetic organic chemistry.
b) (S)-2-Amino-2-(4-chlorophenyl)acetic Acid
- Structure : Lacks the sulfonyl group, featuring a primary amine instead of the sulfonamide moiety.
- Properties :
- Acidity/Basicity : The amine group confers basicity (pKa ~9.2), contrasting with the sulfonamide’s acidic proton (pKa ~10–12).
- Pharmaceutical Use : Intermediate in β-lactam antibiotic synthesis (e.g., ampicillin) .
Biological Activity
Overview
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, also known as CAS Number 117309-47-4 , is an organic compound characterized by its sulfonamide group and phenylacetic acid backbone. Its molecular formula is with a molecular weight of approximately 325.77 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
The biological activity of this compound is primarily attributed to its sulfonyl moiety , which is prevalent in various pharmacologically active substances. This moiety is believed to facilitate interactions with biological targets, influencing cellular processes and pathways. The exact mechanisms, however, are still under investigation.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains, demonstrating effective inhibition. The compound's structure allows it to disrupt bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in experimental models.
Synthesis and Evaluation
A study conducted by Abdel-Wahab et al. (2020) synthesized derivatives of sulfonamide compounds, including this compound, and evaluated their biological activities. The results demonstrated that these compounds exhibited notable antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .
In Vivo Studies
In vivo studies have further supported the anti-inflammatory potential of this compound. In animal models, administration of this compound resulted in a significant reduction of paw edema induced by carrageenan, suggesting its utility in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds can be insightful:
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-{[(4-Bromophenyl)sulfonyl]amino}-2-phenylacetic acid | Structure | Moderate | Low |
| 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid | Structure | High | Moderate |
| This compound | Structure | Very High | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid?
- Answer : The compound can be synthesized via a condensation reaction between 4-chlorobenzenesulfonyl chloride and 2-amino-2-phenylacetic acid (or phenylglycine derivatives) in a polar aprotic solvent (e.g., DMF or THF) under basic conditions. This method aligns with sulfonamide formation protocols used for structurally similar compounds like 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid . Key steps include controlling reaction pH (8–10) and temperature (0–5°C) to minimize side reactions. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify the sulfonamide (-SO₂NH-) linkage and aromatic substituents. Mass spectrometry (EI or ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 354.75 for C₁₄H₁₂ClNO₄S). HPLC with UV detection (λ = 254 nm) assesses purity (>98%), while X-ray crystallography resolves stereochemistry and molecular conformation, as demonstrated for analogous sulfonamide derivatives .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Answer : Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/0.1% formic acid) provides high sensitivity. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode is recommended. Calibration curves should be validated against certified reference standards, as seen in impurity profiling of related pharmaceuticals .
Advanced Research Questions
Q. How do electronic effects of the 4-chlorophenyl group influence the compound’s reactivity or biological activity?
- Answer : The electron-withdrawing chlorine substituent enhances the sulfonamide’s acidity (pKa ~8–9), affecting solubility and hydrogen-bonding interactions. Comparative studies with methyl- or bromo-substituted analogs (e.g., 2-(4-methyl/bromophenylsulfonamido)-2-phenylacetic acids) reveal that chlorine’s electronegativity increases binding affinity to target enzymes (e.g., carbonic anhydrase) but may reduce membrane permeability .
Q. What strategies address contradictions in solubility data reported for sulfonamide derivatives?
- Answer : Solubility discrepancies often arise from polymorphism or pH-dependent ionization. Conduct solubility screens in buffered solutions (pH 1–12) and use DSC/TGA to identify hydrate/anhydrate forms. For example, 2-(4-bromophenylsulfonamido)-2-phenylacetic acid monohydrate exhibits lower aqueous solubility than its anhydrous form due to crystal packing effects .
Q. How can enantiomeric purity be ensured during synthesis, and what impact does chirality have on bioactivity?
- Answer : Use chiral auxiliaries (e.g., (S)-α-methylbenzylamine) or asymmetric catalysis to control stereochemistry. Analyze enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism . For instance, the (S)-enantiomer of 2-amino-2-(4-chlorophenyl)acetic acid shows higher antimicrobial activity than the (R)-form due to stereospecific enzyme interactions .
Q. What are the compound’s potential applications in medicinal chemistry or materials science?
- Answer : As a sulfonamide , it may act as a carbonic anhydrase inhibitor or antibiotic precursor (analogous to ampicillin derivatives ). In materials science, its rigid aromatic backbone and hydrogen-bonding capacity make it a candidate for coordination polymers or crystal engineering , as seen in halogenated sulfonamide-metal complexes .
Methodological Considerations
Q. How should researchers design stability studies under varying storage conditions?
- Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Protect from light (due to the chlorophenyl group’s UV sensitivity) and store in airtight containers under nitrogen. Degradation products (e.g., hydrolyzed sulfonic acid) should be identified via LC-MSⁿ .
Q. What computational tools predict the compound’s physicochemical properties or drug-likeness?
- Answer : Use SwissADME or Molinspiration to estimate logP (~2.5), topological polar surface area (~90 Ų), and Lipinski compliance. Docking studies (AutoDock Vina) can model interactions with biological targets (e.g., penicillin-binding proteins) using crystal structures from the PDB .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
